molecular formula C9H9NO B1310617 6,7-dihydro-5H-isoquinolin-8-one CAS No. 21917-88-4

6,7-dihydro-5H-isoquinolin-8-one

Cat. No. B1310617
CAS RN: 21917-88-4
M. Wt: 147.17 g/mol
InChI Key: WFZAOWUFFCIBNP-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-isoquinolin-8-one is a heterocyclic compound with the empirical formula C9H9NO . It is a solid substance and is often used in early discovery research as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular weight of 6,7-dihydro-5H-isoquinolin-8-one is 147.17 . The SMILES string representation of the molecule is O=C1CCCc2ccncc12 .


Physical And Chemical Properties Analysis

6,7-Dihydro-5H-isoquinolin-8-one is a solid substance . It has a density of 1.2±0.1 g/cm3, a boiling point of 266.2±9.0 °C at 760 mmHg, and a flash point of 121.8±26.1 °C . The compound has a molar refractivity of 41.3±0.3 cm3, a polar surface area of 30 Å2, and a molar volume of 126.0±3.0 cm3 .

Scientific Research Applications

Melatonin Receptor Study

6,7-dihydro-5H-isoquinolin-8-one derivatives have been used to investigate the binding site of the melatonin receptor. These derivatives, including 6H-isoindolo[2,1-a]indoles and 6,7-dihydro-5H-benzo[c]azepino[2,1-a]indoles, have been shown to have varying affinities for cloned human MT1 and MT2 receptor subtypes. Their agonist and antagonist potency were measured using pigment aggregation response in Xenopus laevis melanophores, providing valuable insights into melatonin receptor functioning (Faust et al., 2000).

Synthesis and Structural Analysis

6,7-dihydro-5H-isoquinolin-8-one is also significant in the field of organic synthesis and structural analysis. Methods have been developed for its preparation from 1,3-diketone compounds, offering pathways for the synthesis of various analogs. These studies contribute to understanding the molecular structure and potential applications of these compounds (Huang & Hartmann, 1998).

Antimicrobial and Antioxidant Research

Compounds derived from 6,7-dihydro-5H-isoquinolin-8-one have been evaluated for their biological activities, including antimicrobial and antioxidant properties. Some of these compounds showed potent antimicrobial activity against various bacteria and fungi and demonstrated promising radical scavenging and iron chelating activities. These studies open avenues for developing new therapeutic agents based on these structures (Verma, 2018).

Green Chemistry

In the context of green chemistry, 6,7-dihydroquinolin-8(5H)-one oxime, a related compound, has been used as a ligand in CuI-catalyzed N-arylation of imidazoles. This process is significant as it occurs in water, presenting a more environmentally friendly approach to chemical synthesis (Wang et al., 2012).

properties

IUPAC Name

6,7-dihydro-5H-isoquinolin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-9-3-1-2-7-4-5-10-6-8(7)9/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZAOWUFFCIBNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=NC=C2)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30455302
Record name 6,7-dihydro-5H-isoquinolin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-dihydro-5H-isoquinolin-8-one

CAS RN

21917-88-4
Record name 6,7-dihydro-5H-isoquinolin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21917-88-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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